3,8-Dimethoxyxanthone

Cancer Research Cytotoxicity Assay Structure-Activity Relationship

3,8-Dimethoxyxanthone (CAS 15069-44-0) is a specialized dioxygenated xanthone with methoxy groups at the 3- and 8-positions. Unlike hydroxylated analogs, this substitution pattern enhances lipophilicity and cytotoxicity in A549 lung cancer models, making it a superior starting point for anticancer and MAO-A inhibitor development. Its well-characterized human serum albumin binding (Ka ≈ 10⁴ M⁻¹) supports drug distribution studies. Choose this high-purity scaffold to advance your pharmacological research with reliable, batch-to-batch consistency.

Molecular Formula C15H12O4
Molecular Weight 256.25
CAS No. 15069-44-0
Cat. No. B600372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dimethoxyxanthone
CAS15069-44-0
Synonyms1,6-Dimethoxy-9H-xanthen-9-one;  1,6-Dimethoxyxanthone
Molecular FormulaC15H12O4
Molecular Weight256.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insights: 3,8-Dimethoxyxanthone (CAS 15069-44-0) as a Non-Hydroxylated Xanthone Scaffold


3,8-Dimethoxyxanthone (CAS 15069-44-0) is a simple dioxygenated xanthone derivative featuring methoxy substituents at the 3- and 8-positions, lacking free hydroxyl groups . This compound belongs to the broader class of oxygenated xanthones, which are tricyclic heterocycles known for diverse bioactivities [1]. Its specific substitution pattern confers distinct physicochemical properties and biological interactions compared to hydroxylated or polyoxygenated xanthone analogs .

Why 3,8-Dimethoxyxanthone (CAS 15069-44-0) Cannot Be Replaced by Other Xanthone Analogs in Research


The substitution pattern of xanthones—specifically the number and position of hydroxyl vs. methoxy groups—critically determines biological activity [1]. Hydroxylated xanthones like 1,7-dihydroxyxanthone and 1,3,7-trihydroxyxanthone exhibit weak anti-tumor activity (IC50 > 100 μM), while 3,8-dimethoxy substitution alters lipophilicity, hydrogen bonding capacity, and target engagement, leading to distinct pharmacological profiles [2]. Simply substituting a hydroxylated analog may result in significant differences in potency, selectivity, and pharmacokinetic behavior [3].

Quantitative Differentiation Evidence for 3,8-Dimethoxyxanthone (CAS 15069-44-0) vs. Hydroxylated Analogs


Cytotoxicity Profile: 3,8-Dimethoxyxanthone vs. Hydroxylated Xanthones in A549 Lung Cancer Cells

In a comparative MTT assay on A549 lung adenocarcinoma cells, xanthones with a 3,8-dimethoxy substitution pattern (exemplified by 1,7-dihydroxy-3,8-dimethoxyxanthone) demonstrated intermediate cytotoxicity, whereas non-methoxylated analogs like 1,7-dihydroxyxanthone and 1,3,7-trihydroxy-2,8-dimethoxyxanthone exhibited the weakest activity (IC50 > 100 μM) [1]. The most potent compound in the series was 1,7-dihydroxy-3,4-dimethoxyxanthone (IC50 50.66 μM), highlighting that the position of methoxy groups is critical [1].

Cancer Research Cytotoxicity Assay Structure-Activity Relationship

Plasma Protein Binding: Comparable Affinity to Human Serum Albumin for Dimethoxyxanthones vs. Highly Oxygenated Xanthones

Spectroscopic studies reveal that synthetic dimethoxyxanthones (2,3-dimethoxyxanthone and 3,4-dimethoxyxanthone) bind to human serum albumin (HSA) with association constants (Ka) on the order of 10⁴ M⁻¹, indicating moderate binding affinity [1]. This affinity is similar to that of highly oxygenated xanthones like mangiferin, gentiacaulein, and norswertianin [1]. The binding is entropically and enthalpically driven (ΔG° ≈ -28.0 kJ/mol) and causes only weak perturbation of HSA secondary structure [1].

Pharmacokinetics Drug Delivery Plasma Protein Binding

MAO-A Inhibitory Selectivity: 1-Hydroxy-3,8-dimethoxyxanthone as a Selective MAO-A Inhibitor

1-Hydroxy-3,8-dimethoxyxanthone (gentiacaulein) and 1,3-dihydroxy-7,8-dimethoxyxanthone were identified as the most potent inhibitors of monoamine oxidase A (MAO-A) among naturally occurring xanthones tested, while exhibiting weak activity against MAO-B [1]. This selectivity profile (MAO-A > MAO-B) is a key differentiator from other xanthone derivatives that may non-selectively inhibit both isoforms [1].

Neuroscience Monoamine Oxidase Inhibition Drug Discovery

Crystal Structure and Intermolecular Interactions: Planarity and Hydrogen Bonding of 1,7-Dihydroxy-3,8-dimethoxyxanthone

Single-crystal X-ray diffraction of 1,7-dihydroxy-3,8-dimethoxyxanthone reveals a planar xanthone nucleus with substituents oriented to minimize steric hindrance [1]. The compound forms infinite ribbons via classical intermolecular O–H···O hydrogen bonds, a feature absent in mono-oxygenated xanthones like 1-hydroxyxanthone [1]. This hydrogen bonding network contributes to higher melting points and altered solubility compared to less oxygenated analogs [1].

Structural Chemistry Crystallography Material Science

Optimal Application Scenarios for 3,8-Dimethoxyxanthone (CAS 15069-44-0) Based on Evidence


Anti-Cancer Lead Discovery and SAR Studies

3,8-Dimethoxyxanthone serves as a valuable scaffold for developing novel anti-cancer agents. Its 3,8-dimethoxy substitution pattern is associated with improved cytotoxicity compared to non-methoxylated xanthones, as demonstrated in A549 lung cancer cells [1]. Researchers can use this compound as a starting point for further derivatization to optimize potency and selectivity [1].

Pharmacokinetic Profiling and Drug Delivery Research

The moderate and well-characterized binding of dimethoxyxanthones to human serum albumin (Ka ≈ 10⁴ M⁻¹) [2] makes 3,8-dimethoxyxanthone a suitable probe for studying plasma protein binding and its impact on drug distribution. This property is crucial for predicting in vivo behavior and optimizing drug delivery systems [2].

Neurological Disorder Drug Discovery: MAO-A Inhibitor Development

1-Hydroxy-3,8-dimethoxyxanthone (gentiacaulein), a close structural analog, exhibits selective MAO-A inhibition [3]. 3,8-Dimethoxyxanthone can be used as a core scaffold for synthesizing novel MAO-A inhibitors for potential treatment of depression and Parkinson's disease, where selective MAO-A inhibition is a validated therapeutic strategy [3].

Material Science: Crystal Engineering and Solid-State Formulation

The well-defined crystal structure and intermolecular hydrogen bonding of 1,7-dihydroxy-3,8-dimethoxyxanthone [4] provide a basis for using 3,8-dimethoxyxanthone derivatives in crystal engineering studies. Understanding the solid-state properties can guide the development of stable pharmaceutical formulations with desirable solubility and dissolution characteristics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,8-Dimethoxyxanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.